
Dinitrooxylead
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dinitrooxylead (DNOL) is a chemical compound that has been used in scientific research for several decades. DNOL is a potent inhibitor of the enzyme, delta-aminolevulinic acid dehydratase (ALAD), which is involved in the heme biosynthesis pathway. The inhibition of ALAD by DNOL leads to the accumulation of toxic intermediates, resulting in biochemical and physiological effects.
科学的研究の応用
Microtubule Depolymerization in Plant Cells
Dinitroanilines, including dinitrooxylead, are known for their action in depolymerizing plant microtubules. This process leads to chromosome doubling in plants, as demonstrated in a study on Rosa species. The study showed that dinitroaniline herbicides like trifluralin, oryzalin, and amiprophosmethyl (APM) were effective in inducing chromosome doubling in Rosa hybrids, with varying effectiveness based on concentration and exposure time (Khosravi et al., 2008).
Inhibition of Microtubulin Synthesis
Dinitroaniline herbicides, a group that includes dinitrooxylead, function by inhibiting cell division through the prevention of microtubulin synthesis. This mechanism is not only significant in plant biology but also has implications in non-target organisms like aquatic species. A study revealed that dinitramine, a dinitroaniline herbicide, caused developmental toxicity in zebrafish embryos, including abnormal cardiac development and suppression of vessel formation (Park et al., 2021).
Targeting Plant and Parasite Tubulin
Dinitroanilines selectively target plant cell α-tubulin, promoting microtubule depolymerization. This selectivity makes them useful as herbicides. Interestingly, dinitroanilines also affect microtubules in eukaryotes that have evolved from photosynthetic ancestors, such as certain parasites. A study combining in silico and assay-based approaches identified dinitroaniline compounds that could inhibit plant tubulin assembly and showed moderate cytotoxic activity towards parasites like Toxoplasma gondii and Plasmodium falciparum (Soleilhac et al., 2018).
特性
CAS番号 |
18256-98-9 |
|---|---|
分子式 |
N2O6Pb Pb(NO3)2 Pb(NO3)2 N2O6P |
分子量 |
331 g/mol |
IUPAC名 |
dinitrooxylead |
InChI |
InChI=1S/2NO3.Pb/c2*2-1(3)4;/q2*-1;+2 |
InChIキー |
RLJMLMKIBZAXJO-UHFFFAOYSA-N |
不純物 |
Impurities typically present in the reagent grade incl copper, iron and chloride ... |
SMILES |
[N+](=O)([O-])O[Pb]O[N+](=O)[O-] |
正規SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pb+2] |
Color/Form |
White or colorless translucent crystals Colorless, cubic crystals |
密度 |
4.53 at 68 °F (USCG, 1999) 4.53 g/cu cm Relative density (water = 1): 4.6 |
melting_point |
470 °C |
その他のCAS番号 |
10099-74-8 |
物理的記述 |
Lead nitrate is a white crystalline solid. The material is soluble in water. It is noncombustible but it will accelerate the burning of combustible materials. If large quantities of the material are involved in the fire an explosion may result. Prolonged exposure of the material to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. DryPowder; Liquid; PelletsLargeCrystals WHITE OR COLOURLESS CRYSTALS. |
ピクトグラム |
Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |
溶解性 |
Slightly soluble in ethanol 1 g in 2 mL cold water; 1 g in 0.75 mL boiling water; 1 g in 2500 mL absolute alcohol; 1 g in 75 mL absolute methanol; insol in concentrated nitric acid 37.65 g/100 cu cm water at 0 °C; 56.5 g/100 cu cm at 20 °C; 127 g/100 cu cm at 100 °C 59.7 g/100 cu cm of water at 25 °C Solubility in water, g/100ml at 20 °C: 52 |
同義語 |
lead (2+) nitrate lead nitrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



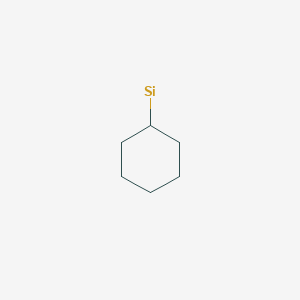
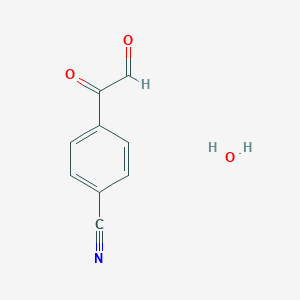
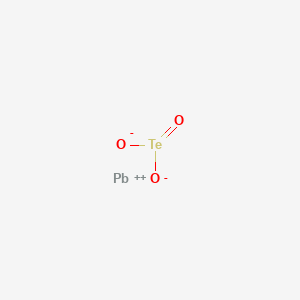
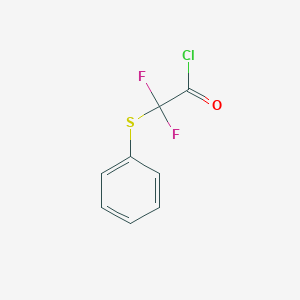
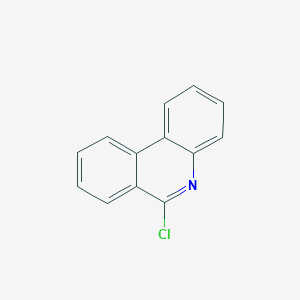
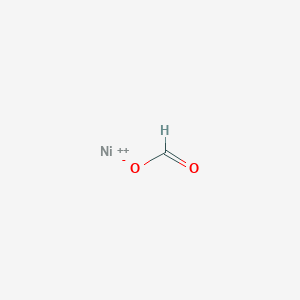

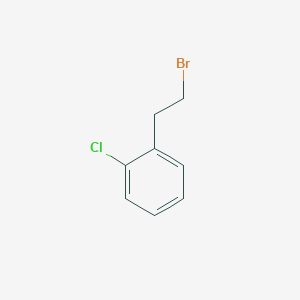
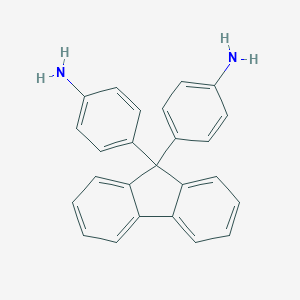

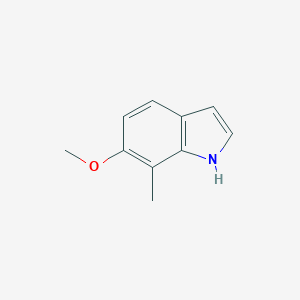

![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
